N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide
Description
Properties
IUPAC Name |
N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)-2-phenylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17-15-12-14(6-7-16(15)23-10-9-18-17)19-24(21,22)11-8-13-4-2-1-3-5-13/h1-7,12,19H,8-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDZMGMCILOFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
The benzo-fused oxazepine core distinguishes this compound from related heterocyclic systems. For example:
- Compound D9 (from ) features a benzo[b][1,4]dioxocine (8-membered ring with two oxygen atoms) instead of an oxazepine. D9 demonstrated potent antiproliferative activity (IC50 = 0.79 μM against HepG2) and EGFR inhibition (IC50 = 0.36 μM) .
- Levofloxacin () contains a quinolone bicyclic core with a fluorine substituent, critical for antibacterial activity via DNA gyrase inhibition. This contrasts with the oxazepine-sulfonamide structure, which lacks the fluorine and carboxylic acid groups essential for quinolone activity .
Substituent Analysis
- Sulfonamide vs. Acrylamide (D9) : The target compound’s 2-phenylethanesulfonamide group introduces steric bulk and acidity (pKa ~10 for sulfonamides), which may influence pharmacokinetics and target selectivity compared to D9’s (E)-acrylamide group. Acrylamides are often employed in covalent inhibitors, whereas sulfonamides typically engage in hydrogen bonding .
- Benzamide Derivative (): A structural analog with a benzamide group instead of sulfonamide shares the oxazepine core.
Data Table: Comparative Analysis of Key Compounds
Q & A
Advanced Research Question
| Compound | Synthetic Steps | Key Complexity Factors |
|---|---|---|
| This compound | 5–7 steps | Oxazepine ring strain, sulfonamide coupling |
| Simple benzenesulfonamides | 2–3 steps | Straightforward aromatic substitution |
| Triazole-sulfonamides | 4–5 steps | Click chemistry requirements |
| Multi-step purifications and low yields (30–50%) during oxazepine formation are major bottlenecks . |
What computational tools are recommended for predicting its ADMET properties?
Advanced Research Question
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, CYP450 inhibition, and blood-brain barrier penetration.
- Toxicity Profiling : ProTox-II for hepatotoxicity and organ-specific risks.
- Metabolite Prediction : GLORYx or BioTransformer for phase I/II metabolism pathways.
Validation with experimental data (e.g., microsomal stability assays) is critical due to structural novelty .
How can researchers address reproducibility issues in biological assays involving this compound?
Advanced Research Question
- Batch-to-batch consistency : Implement QC protocols (HPLC purity >95%, -NMR integration).
- Assay controls : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase assays).
- Data transparency : Report IC values with 95% confidence intervals and Hill slopes.
Collaborative studies using standardized compound stocks (e.g., from academic repositories) enhance reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
